5-fluoro-2-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide
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Overview
Description
5-fluoro-2-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide is a synthetic organic compound, potentially utilized in the pharmaceutical industry due to its structural features which suggest biological activity. The compound belongs to the sulfonamide class, known for its diverse therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide involves multiple reaction steps. Starting materials usually include commercially available fluorobenzene derivatives, which are functionalized through a series of reactions including halogenation, etherification, and sulfonamide formation. Specific conditions such as the use of strong bases, aprotic solvents, and catalysts may be required.
Industrial Production Methods: Industrial production often scales up laboratory methods, ensuring cost-effectiveness and reproducibility. High-pressure reactors and continuous flow processes are commonly employed to maintain reaction efficiency and safety. Purification techniques like crystallization, filtration, and chromatography ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo several types of chemical reactions, including:
Oxidation: Potentially altering the oxidation state of the sulfur atom in the sulfonamide group.
Reduction: Reducing the nitro group, if present.
Substitution: Typical for the methoxy and fluoro groups on the aromatic ring, which can be substituted under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Agents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophilic reagents under basic conditions for aromatic substitutions.
Major Products Formed: Oxidation reactions may yield sulfoxides or sulfones. Reduction can result in amines if nitro groups are reduced. Substitution reactions lead to the formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Utilized as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology: Investigated for its potential as a bioactive molecule. Sulfonamides are known to exhibit antibacterial properties, thus 5-fluoro-2-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide could be studied for similar effects.
Medicine: Potential applications in the development of novel therapeutics. Sulfonamides have been foundational in developing antibiotics, diuretics, and antidiabetic drugs.
Industry: May be used in the development of novel materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which 5-fluoro-2-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide exerts its effects would involve its interaction with specific molecular targets, such as enzymes or receptors, due to its structural features. The exact pathways would depend on its bioactivity and target specificity.
Comparison with Similar Compounds
2-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide: : Differentiated by the absence of the fluoro group.
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide: : Lacks both fluoro and methoxy groups.
Uniqueness: 5-fluoro-2-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide's combination of the fluoro and methoxy groups on the benzene ring enhances its chemical and potentially biological properties. The presence of both electronegative and electron-donating groups may offer unique reactivity patterns and biological interactions.
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Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[2-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O5S/c1-13-21-17(23-6-9-27-10-7-23)12-18(22-13)28-8-5-20-29(24,25)16-11-14(19)3-4-15(16)26-2/h3-4,11-12,20H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSOSYJBXFCICP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCCNS(=O)(=O)C2=C(C=CC(=C2)F)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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